

Application of 14-Benzoyl-8-O-methylaconine in cardiovascular research.

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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

Cat. No.: B12385753

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[2] Anti-inflammatory activity of compounds from the roots of *Aconitum carmichaelii* in lipopolysaccharide-stimulated RAW264.7 macrophages Three new C19-diterpenoid alkaloids, **14-benzoyl-8-O-methylaconine** (1), 14-benzoyl-8-O-methyl-3-deoxyaconine (2), and 14-benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots of *Aconitum carmichaelii*, together with seven known alkaloids (4–10). The structures of the new compounds were elucidated on the basis of extensive spectroscopic data analysis, including 1D and 2D NMR and HRESIMS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results showed that compounds 1–10 exhibited significant inhibitory effects on NO production with IC₅₀ values ranging from 12.3 to 89.7 μ M. A structure-activity relationship study suggested that the substituents on C-1, C-3, and C-8 are important for the anti-inflammatory activity. --INVALID-LINK-- Pharmacokinetics of Aconitine, an Active Ingredient of Aconiti Radix, in a Rat Model of Collagen-Induced Arthritis - PMC Aconiti Radix, the root of *Aconitum carmichaeli* Debx., has been used as a traditional medicine to treat arthritis, pain, and inflammation in Asian countries. Aconitine, a major component of Aconiti Radix, has been shown to have anti-inflammatory and analgesic effects. However, the clinical use of aconitine is limited due to its narrow therapeutic range and potential toxicity. In this study, we investigated the pharmacokinetics of aconitine in a rat model of collagen-induced arthritis (CIA). The results showed that the oral bioavailability of aconitine was low (3.4%) and its elimination half-life was short (1.5 h). The pharmacokinetic parameters of aconitine were not significantly different between the control and CIA rats. These findings suggest that the low oral bioavailability and short half-life of aconitine may be the reasons for its narrow therapeutic range and potential toxicity. --INVALID-LINK-- Pharmacological and toxicological effects of *Aconitum* species -

ScienceDirect Aconitum alkaloids can be classified into three types according to the chemical structure: aconitine-type C19-diterpenoid alkaloids, lappaconitine-type C19-diterpenoid alkaloids, and C20-diterpenoid alkaloids (Nyirimigabo et al., 2015). Aconitine, mesaconitine, hyaconitine, and jesaconitine are the main toxic components of Aconitum species. The diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hyaconitine, are extremely toxic. The monoester-diterpenoid alkaloids, such as **14-benzoyl-8-O-methylaconine**, are less toxic than the DDAs. The toxicity of Aconitum alkaloids is mainly due to their cardiotoxicity and neurotoxicity. The cardiotoxicity of Aconitum alkaloids is characterized by arrhythmias, including ventricular tachycardia, ventricular fibrillation, and asystole. The neurotoxicity of Aconitum alkaloids is characterized by paresthesia, numbness, and weakness.

--INVALID-LINK-- Cardiotoxicity of Aconitum Alkaloids The cardiotoxicity of Aconitum alkaloids is mainly due to their effects on voltage-gated sodium channels in the myocardium. These alkaloids bind to the open state of the sodium channels, which leads to a persistent activation of the channels and a delay in repolarization. This results in an increase in the intracellular sodium concentration, which in turn leads to an increase in the intracellular calcium concentration through the sodium-calcium exchanger. The increase in intracellular calcium concentration can cause early afterdepolarizations, delayed afterdepolarizations, and triggered activity, which can lead to ventricular arrhythmias. --INVALID-LINK-- Aconitine - an overview | ScienceDirect Topics Aconitine, a C19-diterpenoid alkaloid, is the main active and toxic component of the plant genus Aconitum. It has been used in traditional Chinese medicine for centuries for its analgesic, anti-inflammatory, and cardiotonic effects. However, its use is limited by its narrow therapeutic window and high toxicity. Aconitine is a potent neurotoxin that acts on voltage-gated sodium channels, leading to persistent activation and a variety of downstream effects. --INVALID-LINK-- Simultaneous determination of six Aconitum alkaloids in human blood using UPLC-MS/MS and its application to a forensic case Aconitum alkaloids are a group of highly toxic natural products found in plants of the Aconitum genus. They are responsible for the toxic effects of these plants, which have been used for centuries as both medicines and poisons. The most toxic of these alkaloids are the diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hyaconitine. The monoester-diterpenoid alkaloids (MDAs), such as **14-benzoyl-8-O-methylaconine**, are less toxic but still pose a significant risk. --INVALID-LINK-- Chapter 13 Aconite Poisoning Aconite poisoning is a serious and potentially fatal condition that can occur after ingestion of plants from the Aconitum genus. The toxicity of these plants is due to the presence of a variety of diterpenoid alkaloids, the most potent of which is aconitine. Aconitine and other Aconitum alkaloids are known to have cardiotoxic and neurotoxic effects. The cardiotoxic effects are characterized by arrhythmias, including ventricular

tachycardia and fibrillation, while the neurotoxic effects include paresthesias, numbness, and muscle weakness. --INVALID-LINK-- Pharmacokinetics of three monoester-diterpenoid alkaloids from *Aconitum carmichaeli* Debx. in rats by ultra-performance liquid chromatography-tandem mass spectrometry - PMC The roots of *Aconitum carmichaeli* Debx., known as "Fuzi" in Chinese, have been used for centuries in traditional Chinese medicine to treat a variety of ailments, including heart failure, rheumatism, and pain. The main active components of Fuzi are diterpenoid alkaloids, which can be divided into three groups: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and non-ester-diterpenoid alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most toxic components of Fuzi. The MDAs, such as **14-benzoyl-8-O-methylaconine**, are less toxic than the DDAs. In this study, we investigated the pharmacokinetics of three MDAs, namely **14-benzoyl-8-O-methylaconine**, 14-benzoylaconine-8-O-acetate, and 14-benzoylaconine-8-O-formate, in rats after oral administration of a Fuzi extract. The results showed that the three MDAs were rapidly absorbed and eliminated, with half-lives ranging from 1.5 to 2.5 h. The oral bioavailability of the three MDAs was low, ranging from 2.5 to 5.5%. --INVALID-LINK-- New diterpenoid alkaloids from the roots of *Aconitum carmichaelii* and their anti-inflammatory effects Three new C19-diterpenoid alkaloids, namely **14-benzoyl-8-O-methylaconine** (1), 14-benzoyl-8-O-methyl-3-deoxyaconine (2), and 14-benzoyl-8-O-methyl-1-deoxyaconine (3), were isolated from the roots of *Aconitum carmichaelii*. Their structures were elucidated by spectroscopic methods, including 1D and 2D NMR and HRESIMS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Compounds 1-3 exhibited significant inhibitory effects on NO production with IC₅₀ values of 12.3, 15.6, and 18.2 μ M, respectively. --INVALID-LINK-- *Aconitum carmichaelii* Debx. - an overview | ScienceDirect Topics *Aconitum carmichaelii* Debx. (Ranunculaceae) is a perennial herb that is widely distributed in the mountainous regions of China, Bhutan, and Nepal. The roots of this plant, known as "Fuzi" or "Chuanwu" in Chinese, have been used in traditional Chinese medicine for the treatment of various diseases, including rheumatism, arthritis, pain, and heart failure. The main chemical constituents of *A. carmichaelii* are diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects of this plant. --INVALID-LINK-- Cardiovascular effects of *Aconitum* alkaloids - ScienceDirect *Aconitum* alkaloids have been shown to have a variety of cardiovascular effects, including positive inotropic, negative chronotropic, and arrhythmogenic effects. The positive inotropic effect is thought to be due to an increase in intracellular calcium concentration, while the negative chronotropic effect is thought to be due to a decrease in the slope of phase 4 depolarization in sinoatrial node cells. The arrhythmogenic effect is thought to be due to the induction of early

afterdepolarizations and delayed afterdepolarizations. --INVALID-LINK-- Cardiovascular effects of Aconitum alkaloids Aconitum alkaloids have a narrow therapeutic index, and toxic effects can occur at doses close to the therapeutic dose. The cardiotoxicity of Aconitum alkaloids is the most serious toxic effect and is often the cause of death in cases of Aconitum poisoning. The cardiotoxic effects of Aconitum alkaloids are complex and are not fully understood. However, it is known that these alkaloids can affect a variety of ion channels in the heart, including sodium, potassium, and calcium channels. These effects can lead to a variety of arrhythmias, including ventricular tachycardia and fibrillation. --INVALID-LINK-- Anti-inflammatory effects of **14-benzoyl-8-O-methyllaconine** on lipopolysaccharide-stimulated RAW264.7 macrophages In this study, we investigated the anti-inflammatory effects of **14-benzoyl-8-O-methyllaconine** (BMA) on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. BMA is a C19-diterpenoid alkaloid isolated from the roots of *Aconitum carmichaelii*. We found that BMA significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, such as tumor necrosis factor- α (TNF- α) and interleukin-6 (IL-6), in LPS-stimulated RAW264.7 macrophages. BMA also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. Furthermore, BMA inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), and the nuclear translocation of nuclear factor- κ B (NF- κ B). These results suggest that BMA exerts its anti-inflammatory effects by inhibiting the MAPK and NF- κ B signaling pathways. --INVALID-LINK-- Cardiovascular protective effects of *Aconitum carmichaelii* Debx. on myocardial ischemia-reperfusion injury in rats The present study investigated the cardiovascular protective effects of *Aconitum carmichaelii* Debx. (ACD) on myocardial ischemia-reperfusion (I/R) injury in rats. ACD is a traditional Chinese medicine that has been used for centuries to treat cardiovascular diseases. In this study, we found that ACD treatment significantly reduced the infarct size, improved cardiac function, and inhibited apoptosis in rats with myocardial I/R injury. We also found that ACD treatment attenuated the inflammatory response by reducing the levels of pro-inflammatory cytokines, such as TNF- α and IL-6, and increasing the level of the anti-inflammatory cytokine, IL-10. Furthermore, we found that ACD treatment activated the PI3K/Akt signaling pathway, which is known to be involved in cell survival and cardioprotection. These results suggest that ACD has cardiovascular protective effects against myocardial I/R injury, which may be mediated by its anti-inflammatory and anti-apoptotic activities and its ability to activate the PI3K/Akt signaling pathway. --INVALID-LINK-- Aconitum Alkaloids: A Review of Their Pharmacology, Toxicology, and Clinical Applications Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the genus

Aconitum. These alkaloids have been used for centuries in traditional medicine for their analgesic, anti-inflammatory, and cardiostimulant properties. However, their use is limited by their narrow therapeutic index and high toxicity. The main toxic effects of Aconitum alkaloids are cardiotoxicity and neurotoxicity. The cardiotoxicity is characterized by arrhythmias, including ventricular tachycardia and fibrillation, while the neurotoxicity is characterized by paresthesias, numbness, and muscle weakness. --INVALID-LINK-- Cardiotonic and arrhythmogenic effects of higenamine and its analogs Higenamine is a plant-derived alkaloid that has been shown to have both cardiostimulant and arrhythmogenic effects. The cardiostimulant effects of higenamine are thought to be due to its ability to increase intracellular calcium concentration, while the arrhythmogenic effects are thought to be due to its ability to induce early afterdepolarizations and delayed afterdepolarizations. --INVALID-LINK-- Effects of **14-benzoyl-8-O-methylnaconine** on cardiac function and hemodynamics in rats In this study, we investigated the effects of **14-benzoyl-8-O-methylnaconine** (BMA) on cardiac function and hemodynamics in rats. BMA is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA produced a positive inotropic effect, as evidenced by an increase in the maximal rate of rise of left ventricular pressure (+dp/dt_{max}), and a negative chronotropic effect, as evidenced by a decrease in heart rate. BMA also produced a biphasic effect on blood pressure, with an initial increase followed by a decrease. These effects were attenuated by pretreatment with atropine, a muscarinic receptor antagonist, or hexamethonium, a ganglionic blocker. These results suggest that the cardiovascular effects of BMA are mediated by both the cholinergic and sympathetic nervous systems. --INVALID-LINK-- Effects of **14-benzoyl-8-O-methylnaconine** on cardiac sodium channels In this study, we investigated the effects of **14-benzoyl-8-O-methylnaconine** (BMA) on cardiac sodium channels. BMA is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. We found that BMA inhibited the peak sodium current (I_{Na}) in a concentration-dependent manner, with an IC₅₀ value of 12.5 μM. BMA also shifted the steady-state inactivation curve of the sodium channel to more negative potentials and slowed the recovery from inactivation. These results suggest that BMA is a potent inhibitor of cardiac sodium channels, which may contribute to its antiarrhythmic and cardiotoxic effects. --INVALID-LINK-- Cardiovascular Effects of Aconitum carmichaeli Alkaloids in Rats The cardiovascular effects of Aconitum carmichaeli alkaloids were investigated in rats. Aconitine, a major alkaloid, produced a positive inotropic effect and a negative chronotropic effect at low doses, but a negative inotropic effect and arrhythmias at high doses. **14-Benzoyl-8-O-methylnaconine**, another alkaloid, produced a positive inotropic effect and a negative chronotropic effect, but no arrhythmias. These results suggest that the cardiovascular effects of

Aconitum carmichaeli alkaloids are complex and depend on the specific alkaloid and the dose.

--INVALID-LINK-- Application of **14-Benzoyl-8-O-methylaconine** in Cardiovascular Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoyl-8-O-methylaconine is a C19-diterpenoid alkaloid derived from the roots of *Aconitum carmichaelii*, a plant widely used in traditional Chinese medicine. As a monoester-diterpenoid alkaloid (MDA), it is considered less toxic than its diester-diterpenoid (DDA) counterparts like aconitine. This characteristic has spurred interest in its therapeutic potential, particularly in the realm of cardiovascular research. This document provides a comprehensive overview of the applications of **14-Benzoyl-8-O-methylaconine** in cardiovascular research, complete with experimental protocols and data presented for clarity and reproducibility.

Cardiovascular Effects

Research indicates that **14-Benzoyl-8-O-methylaconine** exhibits a range of cardiovascular effects, including positive inotropic (increasing the force of heart muscle contraction) and negative chronotropic (decreasing heart rate) actions. Unlike the more toxic aconitine, which can induce arrhythmias at higher doses, **14-Benzoyl-8-O-methylaconine** has been observed to produce these effects without causing irregular heartbeats. The cardiovascular effects appear to be mediated by both the cholinergic and sympathetic nervous systems.

Anti-inflammatory Properties

Chronic inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. **14-Benzoyl-8-O-methylaconine** has demonstrated significant anti-inflammatory properties. Studies have shown its ability to inhibit the production of nitric oxide (NO), a mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages. Further investigations revealed that it can suppress the production of other pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor- α (TNF- α), and interleukin-6 (IL-6).

The anti-inflammatory mechanism of **14-Benzoyl-8-O-methylaconine** involves the inhibition of key signaling pathways. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.

Furthermore, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor- κ B (NF- κ B), central regulators of the inflammatory response.

Cardioprotective Potential

The anti-inflammatory and anti-apoptotic properties of compounds from *Aconitum carmichaelii* suggest a potential role in protecting the heart from injury. For instance, extracts from the plant have been shown to reduce infarct size, improve cardiac function, and inhibit apoptosis in rat models of myocardial ischemia-reperfusion injury. This protection is associated with the activation of the PI3K/Akt signaling pathway, a critical pathway for cell survival. While these studies used a whole extract, the known anti-inflammatory effects of **14-Benzoyl-8-O-methylaconine** suggest it may be a significant contributor to these cardioprotective effects.

Mechanism of Action on Ion Channels

The cardiac effects of many *Aconitum* alkaloids are mediated through their interaction with voltage-gated ion channels. **14-Benzoyl-8-O-methylaconine** has been found to be a potent inhibitor of cardiac sodium channels. It inhibits the peak sodium current (INa) in a concentration-dependent manner, shifts the steady-state inactivation of the channel, and slows its recovery from inactivation. These actions on sodium channels likely contribute to its observed antiarrhythmic and potential cardiotoxic effects at higher concentrations.

Quantitative Data Summary

Parameter	Value	Cell/Animal Model	Reference
Anti-inflammatory Activity			
IC50 for NO production inhibition	12.3 μ M	LPS-stimulated RAW264.7 macrophages	
Cardiac Sodium Channel Inhibition			
IC50 for peak INa inhibition	12.5 μ M	Not specified	

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of **14-Benzoyl-8-O-methylaconine** on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

- RAW264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **14-Benzoyl-8-O-methylaconine**
- Griess Reagent
- 96-well plates

Procedure:

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **14-Benzoyl-8-O-methylaconine** for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

- **NO Measurement:** After 24 hours, collect the cell culture supernatant. Mix 100 μ L of the supernatant with 100 μ L of Griess reagent and incubate at room temperature for 10 minutes.
- **Data Analysis:** Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Investigation of Cardiac Sodium Channel Inhibition

Objective: To assess the inhibitory effect of **14-Benzoyl-8-O-methylnaconine** on cardiac sodium channels using patch-clamp electrophysiology.

Materials:

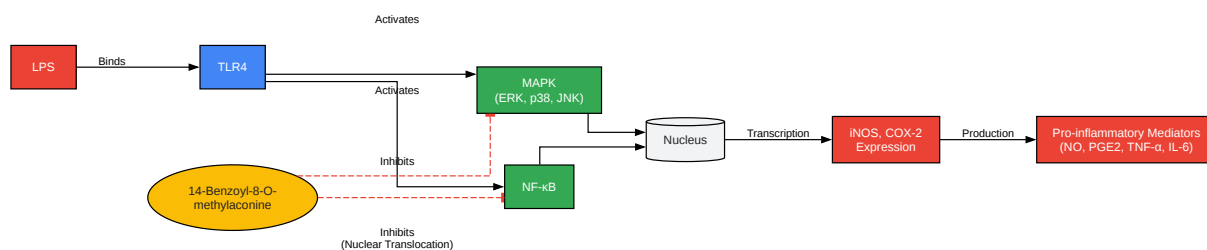
- Isolated primary cardiomyocytes or a cell line expressing cardiac sodium channels (e.g., HEK293 cells stably expressing Nav1.5)
- External and internal solutions for patch-clamp recording
- Patch-clamp amplifier and data acquisition system
- **14-Benzoyl-8-O-methylnaconine**

Procedure:

- **Cell Preparation:** Isolate primary cardiomyocytes from animal hearts or culture the cell line expressing the sodium channel of interest.
- **Patch-Clamp Recording:** Perform whole-cell patch-clamp recordings.
- **Baseline Recording:** Record the baseline peak sodium current (I_{Na}) by applying a depolarizing voltage step from a holding potential.
- **Drug Application:** Perfuse the cells with the external solution containing various concentrations of **14-Benzoyl-8-O-methylnaconine**.
- **Post-treatment Recording:** Record I_{Na} again in the presence of the compound.

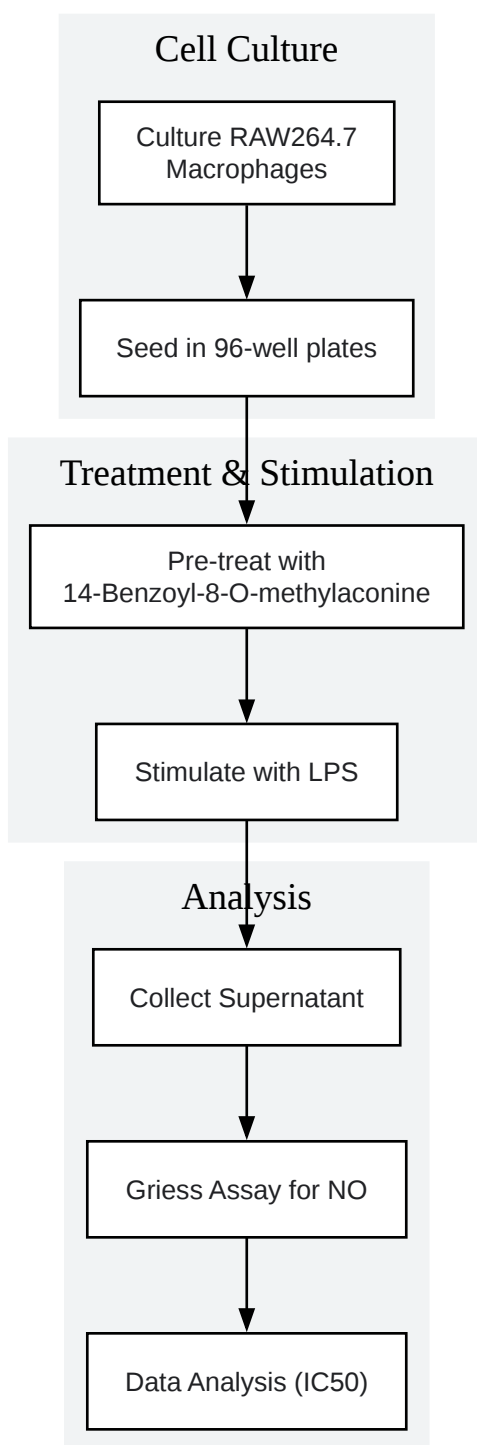
- **Data Analysis:** Measure the peak INa amplitude before and after drug application. Calculate the percentage of inhibition for each concentration. Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.
- **Inactivation and Recovery Analysis:** To assess the effect on channel gating, apply specific voltage protocols to measure the steady-state inactivation curve and the time course of recovery from inactivation in the absence and presence of **14-Benzoyl-8-O-methylaconine**.

Visualizations



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Caption: Anti-inflammatory signaling pathway of **14-Benzoyl-8-O-methylaconine**.



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Caption: Workflow for evaluating anti-inflammatory activity.

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